Cas no 1418554-05-8 ((2E)-1-(furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one)

(2E)-1-(furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
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- (2E)-1-(furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one
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- MDL: MFCD01166180
- インチ: 1S/C14H12O3/c1-16-12-5-2-4-11(10-12)7-8-13(15)14-6-3-9-17-14/h2-10H,1H3/b8-7+
- InChIKey: AFCJXGJLLQVESI-BQYQJAHWSA-N
- SMILES: C(C1=CC=CO1)(=O)/C=C/C1=CC=CC(OC)=C1
(2E)-1-(furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB422268-25 g |
(2E)-1-(Furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one |
1418554-05-8 | 25g |
€1169.90 | 2023-06-16 | ||
abcr | AB422268-25g |
(2E)-1-(Furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one; . |
1418554-05-8 | 25g |
€1169.90 | 2025-02-14 | ||
abcr | AB422268-1g |
(2E)-1-(Furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one; . |
1418554-05-8 | 1g |
€339.20 | 2025-02-14 | ||
abcr | AB422268-5 g |
(2E)-1-(Furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one |
1418554-05-8 | 5g |
€658.70 | 2023-06-16 | ||
abcr | AB422268-5g |
(2E)-1-(Furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one; . |
1418554-05-8 | 5g |
€658.70 | 2025-02-14 | ||
abcr | AB422268-1 g |
(2E)-1-(Furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one |
1418554-05-8 | 1g |
€339.20 | 2023-06-16 | ||
abcr | AB422268-10 g |
(2E)-1-(Furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one |
1418554-05-8 | 10g |
€786.50 | 2023-06-16 | ||
abcr | AB422268-10g |
(2E)-1-(Furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one; . |
1418554-05-8 | 10g |
€786.50 | 2025-02-14 |
(2E)-1-(furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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10. Caper tea
(2E)-1-(furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-oneに関する追加情報
Compound Introduction: (2E)-1-(furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one (CAS No. 1418554-05-8)
(2E)-1-(furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one, identified by its CAS number 1418554-05-8, is a structurally intriguing compound that has garnered attention in the field of pharmaceutical chemistry due to its unique molecular framework and potential biological activities. This molecule features a conjugated system comprising a furan ring and a phenyl ring, both of which are connected through an α,β-unsaturated carbonyl moiety. Such structural motifs are often associated with diverse pharmacological properties, making this compound a subject of interest for further investigation.
The presence of the furan-2-yl substituent introduces a heterocyclic aromatic system, which is known to contribute to the compound's electronic properties and potential interactions with biological targets. Furan derivatives have been extensively studied for their roles in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. The electron-rich nature of the furan ring can facilitate hydrogen bonding and π-stacking interactions, which are critical for molecular recognition processes in biological systems.
Complementing the furan moiety, the 3-methoxyphenyl group adds another layer of complexity to the molecule. Methoxyphenyl derivatives are well-documented for their role in modulating enzyme activity and receptor binding. The methoxy group at the para position relative to the phenolic hydroxyl group enhances the lipophilicity of the aromatic ring, potentially improving membrane permeability and oral bioavailability. This combination of structural features suggests that (2E)-1-(furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one may exhibit multifaceted biological activities.
In recent years, there has been a growing interest in developing novel scaffolds for drug discovery, particularly those that combine multiple pharmacophoric elements into a single molecule. The conjugated system in (2E)-1-(furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one provides an excellent platform for such endeavors. The double bond in the α,β-unsaturated carbonyl group allows for geometric isomerism, which can influence the compound's biological behavior. Additionally, the presence of both electron-donating (furan) and electron-withdrawing (methoxyphenyl) groups can fine-tune the electronic properties of the molecule, making it more adaptable to specific biological targets.
One of the most compelling aspects of this compound is its potential as a precursor for further derivatization. The reactive sites within its structure, such as the α-carbon of the carbonyl group and the aromatic rings, offer opportunities for chemical modification. This flexibility is particularly valuable in medicinal chemistry, where subtle changes in molecular structure can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles. Researchers have increasingly utilized such modular approaches to generate libraries of compounds for high-throughput screening (HTS), with (2E)-1-(furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one being a prime example.
The pharmacological profile of this compound has been explored in several recent studies. Initial investigations have suggested that it may possess inhibitory activity against certain enzymes implicated in inflammatory pathways. For instance, studies have indicated that derivatives of this scaffold can modulate cyclooxygenase (COX) enzymes, which are key players in prostaglandin synthesis. By targeting these enzymes, such compounds may offer therapeutic benefits in conditions characterized by excessive inflammation.
Furthermore, preliminary data suggest that (2E)-1-(furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one may exhibit antioxidant properties. The conjugated system and aromatic rings are known to participate in radical scavenging reactions, which can help mitigate oxidative stress—a hallmark of many pathological conditions. This potential antioxidant activity makes it an attractive candidate for further exploration in contexts where oxidative damage is prevalent.
The compound's interaction with biological targets has also been examined using computational methods. Molecular docking studies have revealed that it can bind to various protein receptors with high affinity. These interactions are mediated by both hydrophobic and hydrophilic interactions between the molecule and its target proteins. Such insights are crucial for understanding its mechanism of action and for designing more potent analogs.
In conclusion, (2E)-1-(furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one (CAS No. 1418554-05-8) represents a promising lead compound in pharmaceutical research due to its unique structural features and potential biological activities. Its combination of heterocyclic aromatic systems and functional groups makes it a versatile scaffold for drug discovery efforts aimed at modulating inflammatory pathways and oxidative stress-related conditions. As research continues to uncover new therapeutic applications for this class of compounds, it is likely that derivatives will be developed with enhanced efficacy and improved pharmacokinetic profiles.
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